REACTION_SMILES
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[Cl:1][c:2]1[cH:3][c:4]([C:9]([Cl:10])([Cl:11])[c:12]2[cH:13][c:14]([Cl:19])[c:15]([Cl:18])[cH:16][cH:17]2)[cH:5][cH:6][c:7]1[Cl:8].[OH2:20]>>[Cl:1][c:2]1[cH:3][c:4]([C:9]([c:12]2[cH:13][c:14]([Cl:19])[c:15]([Cl:18])[cH:16][cH:17]2)=[O:20])[cH:5][cH:6][c:7]1[Cl:8]
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Name
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Clc1ccc(C(Cl)(Cl)c2ccc(Cl)c(Cl)c2)cc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(C(Cl)(Cl)c2ccc(Cl)c(Cl)c2)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(c1ccc(Cl)c(Cl)c1)c1ccc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |